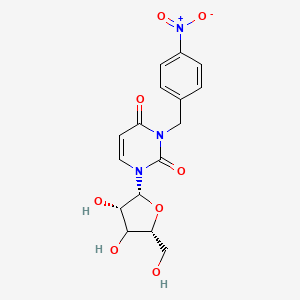
1-Bromo-4-chlorobutane-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-chlorobutane-d8, also known as tetramethylene chlorobromide-d8, is a deuterium-labeled derivative of 1-Bromo-4-chlorobutane. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C4D8BrCl, and it has a molecular weight of 179.51 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chlorobutane-d8 is synthesized by the addition of bromine to a mixture of phosphorus and deuterated chlorobutanol. The reaction is carried out at a temperature close to 0°C to ensure controlled addition and minimize side reactions . The product is then separated from the reaction mixture by steam distillation, dried by azeotropic distillation, and redistilled in the presence of an organic base such as diethanolamine .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated chlorobutanol and bromine, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-chlorobutane-d8 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by a nucleophile.
Elimination Reactions: It can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Reagents such as potassium tert-butoxide in tert-butanol are commonly used under elevated temperatures.
Major Products:
Nucleophilic Substitution: The major products include deuterated butanol derivatives.
Elimination Reactions: The major products are deuterated alkenes.
Aplicaciones Científicas De Investigación
1-Bromo-4-chlorobutane-d8 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs to improve pharmacokinetic and metabolic profiles.
Industry: Applied in the synthesis of specialty chemicals and materials where deuterium labeling is required.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-chlorobutane-d8 involves its participation in nucleophilic substitution and elimination reactions. The deuterium atoms in the compound can influence the reaction rates and pathways due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and pathways in both chemical and biological systems .
Comparación Con Compuestos Similares
1-Bromo-4-chlorobutane: The non-deuterated analog of 1-Bromo-4-chlorobutane-d8.
1-Chloro-4-bromobutane: Another isomer with similar reactivity but different substitution pattern.
4-Bromo-1-chlorobutane: An isomer with the same molecular formula but different structural arrangement.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of kinetic isotope effects and the tracking of molecular transformations in complex systems .
Propiedades
Fórmula molecular |
C4H8BrCl |
|---|---|
Peso molecular |
179.51 g/mol |
Nombre IUPAC |
1-bromo-4-chloro-1,1,2,2,3,3,4,4-octadeuteriobutane |
InChI |
InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 |
Clave InChI |
NIDSRGCVYOEDFW-SVYQBANQSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])Cl |
SMILES canónico |
C(CCBr)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)




![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)








